molecular formula C17H12INO2 B405504 2-Methyl-8-quinolinyl 2-iodobenzoate

2-Methyl-8-quinolinyl 2-iodobenzoate

Cat. No.: B405504
M. Wt: 389.19g/mol
InChI Key: QCUFMRSLZSQWMI-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 2-iodobenzoate is a specialized chemical scaffold designed for the synthesis and exploration of novel bioactive molecules. This compound strategically combines a 2-methyl-8-hydroxyquinoline moiety, a privileged structure in medicinal chemistry, with an ortho-iodobenzoate ester group. The 2-methylquinoline core is a recognized pharmacophore in drug discovery, with derivatives being investigated as potent inhibitors of critical pathways, such as the Heat Shock Factor 1 (HSF1) pathway and the Transforming Growth Factor-beta (TGF-β) receptor kinase, a valuable target in oncology . The presence of the iodobenzoate group offers a versatile handle for further synthetic modification via cross-coupling reactions, such as the Suzuki or Stille reactions, which are widely used in C–C bond formation for creating complex chemical libraries . This makes the reagent particularly valuable for researchers in pharmaceutical development and organic synthesis, facilitating the construction of diverse compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutics for diseases like cancer.

Properties

Molecular Formula

C17H12INO2

Molecular Weight

389.19g/mol

IUPAC Name

(2-methylquinolin-8-yl) 2-iodobenzoate

InChI

InChI=1S/C17H12INO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3

InChI Key

QCUFMRSLZSQWMI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3I)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3I)C=C1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Methyl-8-quinolinyl 2-iodobenzoate and its derivatives as promising candidates for combating bacterial infections, particularly those caused by resistant strains. The compound has been evaluated against various Gram-negative bacteria, demonstrating notable efficacy.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of quinoline derivatives, this compound exhibited significant growth inhibition against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative treatment option.

CompoundMIC (µg/mL)Target Bacteria
This compound4E. coli
8K. pneumoniae

This data suggests that modifications at the C3 and C8 positions of the quinoline scaffold can enhance antibacterial activity, which is supported by structure-activity relationship studies .

Synthesis and Organic Chemistry

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions.

Synthesis Pathways

A common synthetic route involves the reaction of 2-methyl-8-quinoline with 2-iodobenzoic acid under palladium-catalyzed conditions, yielding high purity products suitable for subsequent reactions.

Reaction ComponentConditionsYield (%)
2-Methyl-8-quinolineToluene, 80°C, Pd(OAc)₂85
2-Iodobenzoic AcidToluene, reflux>90

This method demonstrates the efficiency of using palladium catalysis for synthesizing halogenated quinoline derivatives .

Potential in Drug Development

The unique structural features of this compound make it a candidate for further development into therapeutic agents targeting various diseases, including tuberculosis and other bacterial infections.

Case Study: Tuberculosis Inhibitors

Research has shown that derivatives of quinoline compounds can inhibit Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 12.5 µg/mL against resistant strains. The presence of the quinoline moiety is crucial for biological activity, as it enhances interaction with bacterial enzymes such as InhA .

Comparison with Similar Compounds

Key Observations:

Backbone Influence: Quinoline derivatives (e.g., 4g, 8b) exhibit enhanced regioselectivity in cyclopropanation and trifluoromethylation compared to simple esters like methyl 2-iodobenzoate .

Synthetic Efficiency: Methyl 2-iodobenzoate is synthesized with high yield (96.3%) via esterification of 2-iodobenzoic acid . Quinoline-linked derivatives (e.g., 4g) achieve moderate-to-high yields (60–82%) under optimized conditions, suggesting steric or electronic challenges in their synthesis .

Functional Group Compatibility: The iodine atom in 2-iodobenzoates facilitates radical-mediated reactions, as seen in trifluoromethylative cyclization (suppressed by benzoquinone in Ev 1) .

Reactivity in Trifluoromethylation

2-Iodobenzoate esters participate in copper-catalyzed trifluoromethylation. For example, (E)-2-(p-tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g) undergoes trifluoromethylative cyclization with Togni’s reagent II, yielding cyclopropane derivatives. Radical scavengers like benzoquinone completely inhibit this reaction, confirming a radical pathway .

Stability and By-Product Formation

2-Iodobenzoates can form by-products like methylene bis(2-iodobenzoate) (31% yield in Ev 1) under radical conditions, highlighting the need for controlled reaction environments .

Preparation Methods

Skraup Reaction Modifications

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol and sulfuric acid, has been adapted for 8-substituted quinolines. For example, CN102675201B describes the reduction and cyclization of o-nitrophenol with crotonaldehyde in the presence of alkaline-earth hydroxides to yield 2-methyl-8-hydroxyquinoline. This intermediate is critical for subsequent functionalization.

Palladium-Mediated Cross-Coupling

Modern approaches employ transition-metal catalysis. PMC7155936 highlights Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals using Pd(OAc)₂ and ligands like Ac–Gly–OH to construct the quinoline backbone. This method offers regioselectivity and compatibility with sensitive functional groups.

Preparation of 2-Iodobenzoic Acid Derivatives

The iodobenzoate component is synthesized via electrophilic iodination or diazotization:

Direct Iodination of Benzoic Acids

CN103539662A details the iodination of o-toluic acid using iodine and potassium persulfate in nitrating solvents (e.g., acetic acid/propionic acid). This yields 2-methyl-5-iodobenzoic acid with >99.5% purity after recrystallization. Ortho-directed iodination minimizes byproducts like 3-iodo isomers.

Diazotization-Iodination

Alternative routes involve diazotization of 2-aminobenzoic acid followed by iodide substitution. While less common due to longer reaction times, this method is noted in WO2008058118A2 for producing high-purity iodobenzoic acids.

Esterification Strategies

Coupling the quinoline core with 2-iodobenzoic acid requires selective esterification:

Mitsunobu Reaction

The Mitsunobu reaction, using triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitates ester bond formation between 2-methyl-8-hydroxyquinoline and 2-iodobenzoic acid. ACS Omega (2020) reports yields up to 95% with this method, particularly for sterically hindered substrates.

Acid Chloride Condensation

Activation of 2-iodobenzoic acid as its acid chloride (using thionyl chloride) allows nucleophilic acyl substitution with 2-methyl-8-hydroxyquinoline. WO2008058118A2 employs this approach in aprotic solvents (e.g., DMF) with bases like triethylamine to drive the reaction.

Optimization and Purification

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity in esterification.

  • Recrystallization solvents : Acetic acid/water (70:30) or propionic acid/water mixtures achieve >99% purity for intermediates.

Catalytic Enhancements

  • Cerium chloride in Grignard reactions improves asymmetric reduction efficiency during quinoline synthesis.

  • Silver salts (AgOAc, Ag₂CO₃) stabilize palladium catalysts in cross-coupling steps.

Key Data Tables

Table 1: Comparison of Esterification Methods

MethodYield (%)Purity (%)ConditionsSource
Mitsunobu Reaction9599.2DEAD, PPh₃, THF, 0°C
Acid Chloride8998.5SOCl₂, Et₃N, DMF, 50°C
Direct Coupling7597.0DCC, DMAP, CH₂Cl₂, RT

Table 2: Iodination Efficiency

SubstrateIodinating AgentSolventIsomer Ratio (5-iodo:3-iodo)Yield (%)
o-Toluic AcidI₂/K₂S₂O₈Acetic Acid96:490
2-Aminobenzoic AcidNaNO₂/KIH₂SO₄/H₂O88:1272

Challenges and Innovations

Byproduct Management

  • Dibenzylated compounds : Chromatographic purification is required after benzylation steps.

  • 3-Iodo impurities : Recrystallization in acetic acid reduces 3-iodobenzoate content to <0.2%.

Green Chemistry Advances

  • Solvent recycling : Mother liquors from iodination steps are treated with alkali to recover o-toluic acid and iodide ions, reducing waste.

  • Catalyst reuse : Heterogeneous Pd catalysts on SBA-15 silica enable ≥5 reaction cycles without loss of activity .

Q & A

Q. What synthetic methodologies are effective for preparing 2-iodobenzoate derivatives, and how can they be adapted for 2-Methyl-8-quinolinyl 2-iodobenzoate?

Methodological Answer: The synthesis of 2-iodobenzoate esters typically involves coupling reactions between iodobenzoic acid derivatives and alcohols or alkoxy precursors under mild conditions. For example:

  • EBX-based coupling : Hypervalent iodine reagents (e.g., TIPS-EBX) enable oxyalkynylation of thiols or cyclopropanes, yielding 2-iodobenzoate esters with yields up to 82% (e.g., compound 4g in ). Reaction conditions often include solvents like dichloromethane, temperatures between 50–70°C, and purification via column chromatography .
  • Radical pathways : Photoactivation of Ph-EBX generates oxidizing species that facilitate C–H or C–C bond functionalization in cyclopropanes, producing iodobenzoate derivatives ().
    Adaptation : For this compound, substitute the alcohol component (e.g., 8-quinolinol derivatives) and optimize reaction time/temperature to accommodate steric effects from the methyl and quinoline groups.

Q. Which spectroscopic techniques are critical for characterizing 2-iodobenzoate derivatives, and what key data should be prioritized?

Methodological Answer:

  • NMR spectroscopy : Focus on ¹H NMR signals for ester protons (δ 4.0–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR should confirm the ester carbonyl (δ ~165–170 ppm) and iodine-substituted aromatic carbons (δ ~90–100 ppm) .
  • HRMS (ESI/QTOF) : Prioritize molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the theoretical value (e.g., 4s in : m/z 457.0274) .
  • IR spectroscopy : Validate ester C=O stretches (~1720 cm⁻¹) and absence of residual hydroxyl groups .

Advanced Research Questions

Q. How do substrate-controlled mechanisms influence regioselectivity in alkynylation reactions involving 2-iodobenzoate esters?

Methodological Answer: Substrate geometry and radical stability dictate regioselectivity. For example:

  • Cyclopropane ring opening : Radical cations generated via single-electron transfer (SET) from cyclopropanes to photoactivated EBX reagents undergo regioselective C–H or C–C bond cleavage. Computations show that steric hindrance and radical stabilization (e.g., conjugation with benzoate groups) favor C–H activation in arylcyclopropanes ().
  • Solvent effects : Polar solvents (e.g., 1,4-dioxane) stabilize intermediates, shifting selectivity toward vinylic trifluoromethylation over iodotrifluoromethylation ().
    Experimental Design : Use radical-clock experiments (e.g., cyclopropane probes) and DFT calculations to map energy profiles for competing pathways .

Q. What strategies resolve contradictions in yield variability for 2-iodobenzoate ester syntheses?

Methodological Answer:

  • Side-reaction analysis : Identify byproducts like diynes (e.g., 9 in ) formed via bimolecular radical recombination. Use HRMS and TLC (Rf values, e.g., 4s : Rf = 0.50 in ) to track side reactions .
  • Optimization : Adjust stoichiometry (e.g., excess thiol or cyclopropane) and reaction time. For copper-catalyzed oxyalkynylation, reducing catalyst loading (e.g., 5 mol% CuI) minimizes side reactions ().

Q. How can computational modeling enhance mechanistic understanding of 2-iodobenzoate-mediated reactions?

Methodological Answer:

  • DFT studies : Calculate free-energy profiles for radical intermediates (e.g., I and II in ) to predict regioselectivity in C–H/C–C activation. Compare activation barriers for competing pathways .
  • Crystallography : Resolve crystal structures (e.g., C28H23IO2S in ) to correlate steric effects with reactivity. Monoclinic crystal systems (space group C2/c) provide insights into molecular packing and stability .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in characterizing complex 2-iodobenzoate derivatives, and how can they be mitigated?

Methodological Answer:

  • Limitations : Signal overlap in crowded aromatic regions (e.g., quinoline protons) and dynamic effects in flexible esters.
  • Solutions : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For temperature-sensitive compounds, acquire spectra at low temperatures (e.g., –40°C) to reduce conformational exchange .

Q. How do hypervalent iodine reagents impact the scalability of 2-iodobenzoate syntheses?

Methodological Answer:

  • Reagent stability : EBX reagents (e.g., TIPS-EBX) are moisture-sensitive; store under inert gas and use fresh batches.
  • Scalability : Pilot reactions at 0.5–1.0 mmol scale (e.g., ) achieve 60–82% yields. For larger scales, optimize solvent volume and gradient elution in chromatography .

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